molecular formula C9H10ClNO3 B14020760 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid

2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid

Cat. No.: B14020760
M. Wt: 215.63 g/mol
InChI Key: SXIPSIAXRMVEBX-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized processes to ensure high yield and purity. For instance, the use of novel intermediates and specific reaction conditions can enhance the efficiency of the synthesis . The choice of reagents, catalysts, and solvents, as well as the control of reaction parameters, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanoic acid side chain can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antimicrobial agent by disrupting the cell membrane or inhibiting essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and potential applications. Its combination of a chlorine atom, methoxy group, and propanoic acid side chain makes it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

2-(5-chloro-2-methoxypyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c1-5(9(12)13)6-3-8(14-2)11-4-7(6)10/h3-5H,1-2H3,(H,12,13)

InChI Key

SXIPSIAXRMVEBX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1Cl)OC)C(=O)O

Origin of Product

United States

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